1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol is a complex organic compound with the molecular formula and a molecular weight of approximately . This compound features a piperazine ring, which is a common motif in pharmacology due to its ability to interact with various biological targets. The compound is primarily classified as a piperazine derivative, which is significant in medicinal chemistry for its potential therapeutic applications.
The compound is synthesized through specific chemical reactions involving piperazine and 3-o-tolyloxy-propan-2-ol. It is available from chemical suppliers and has been referenced in various scientific literature focusing on its synthesis and applications in biological studies .
1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol falls under the category of heterocyclic compounds, specifically piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their roles as pharmaceuticals.
The synthesis of 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol typically involves the following steps:
The synthesis may involve various intermediate compounds, and optimization of reaction conditions can be crucial for achieving the best results. Common solvents used include ethanol or methanol, while catalysts may vary depending on the specific reaction pathway chosen.
The molecular structure of 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol |
InChI Key | DKUQBZHTHQFDKN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC(COC3=CC=C(C=C3)C)O)O |
1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol can undergo various chemical reactions, including:
The reactions typically require organic solvents (e.g., dichloromethane, ethanol) and controlled temperatures (e.g., reflux conditions) to ensure optimal yields.
The mechanism of action for 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol involves its interaction with specific molecular targets in biological systems:
1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol exhibits several notable physical properties:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
The applications of 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol span multiple scientific fields:
This compound's unique structural features make it a valuable candidate for further research into its pharmacological properties and potential uses in therapeutic applications.
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0